2-chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide
Overview
Description
2-Chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a phenylbutan-2-yl group attached to the nitrogen atom of the amide functional group. Benzamides are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoic acid and 4-phenylbutan-2-amine.
Amide Formation: The carboxylic acid group of 2-chloro-6-fluorobenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 4-phenylbutan-2-amine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide functional group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenylbutan-2-yl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 2-chloro-6-fluoro-N-(4-phenylbutan-2-yl)amine.
Oxidation: Formation of 2-chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzoic acid.
Scientific Research Applications
2-Chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound can be used to study the interaction of benzamides with various biological targets, including enzymes and receptors.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenylbutan-2-yl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-phenylbutan-2-yl)acetamide
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzyl bromide
Uniqueness
2-Chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The phenylbutan-2-yl group also provides additional steric and electronic effects that can enhance the compound’s overall properties.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(4-phenylbutan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-12(10-11-13-6-3-2-4-7-13)20-17(21)16-14(18)8-5-9-15(16)19/h2-9,12H,10-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCNQWUUNVANSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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